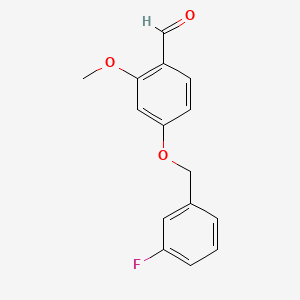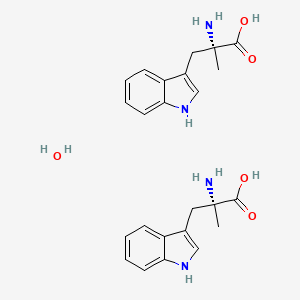
(R)-alpha-Methyltryptophan hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-Methyltryptophan hemihydrate is a chiral derivative of tryptophan, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyltryptophan hemihydrate typically involves the alkylation of tryptophan derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of ®-alpha-Methyltryptophan hemihydrate may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-Methyltryptophan hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
®-alpha-Methyltryptophan hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of ®-alpha-Methyltryptophan hemihydrate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate or inhibitor for enzymes involved in tryptophan metabolism, influencing pathways such as serotonin synthesis. The molecular targets include tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in neurotransmitter regulation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
5-Hydroxytryptophan: An intermediate in serotonin synthesis, used as a dietary supplement.
alpha-Methyltryptamine: A psychoactive compound with structural similarities.
Uniqueness
®-alpha-Methyltryptophan hemihydrate is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it a valuable tool in studying chiral interactions and developing enantiomerically pure pharmaceuticals.
Eigenschaften
Molekularformel |
C24H30N4O5 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/2C12H14N2O2.H2O/c2*1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2*2-5,7,14H,6,13H2,1H3,(H,15,16);1H2/t2*12-;/m11./s1 |
InChI-Schlüssel |
BZCFHAYHUKOGKE-IUWNWRFPSA-N |
Isomerische SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Kanonische SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
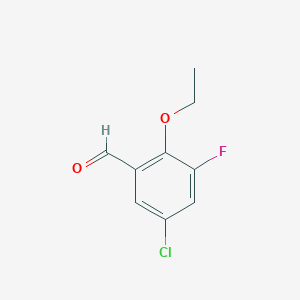
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
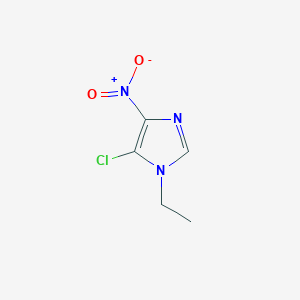

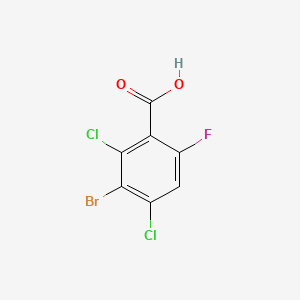
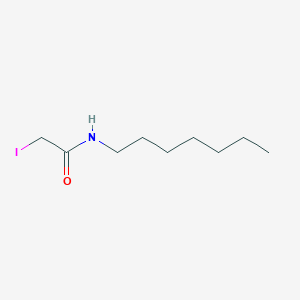
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)

![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
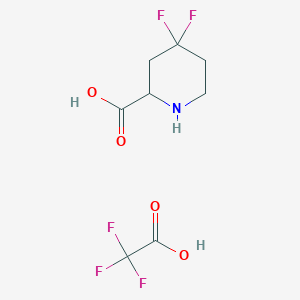

![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
